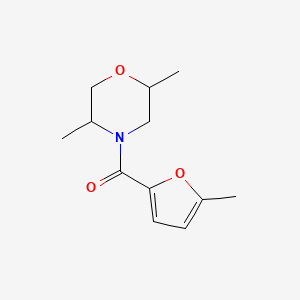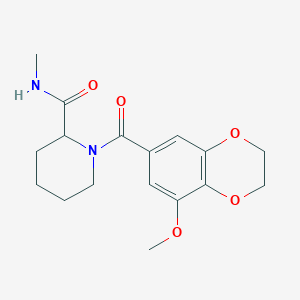
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as OPIM, is a chemical compound that has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of intracellular calcium signaling and the release of neurotransmitters. By modulating the activity of the sigma-1 receptor, this compound may be able to affect neuronal activity and neurotransmitter release, leading to changes in behavior and physiological responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity and decrease anxiety-like behavior. Additionally, it has been shown to have analgesic effects, reducing sensitivity to pain. This compound has also been shown to affect the release of dopamine, a neurotransmitter involved in reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, making it a useful tool for studying the function of this receptor. Additionally, it has been shown to have a low toxicity profile, making it a safer alternative to other compounds that affect the sigma-1 receptor. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, it may not be suitable for all types of experiments, and researchers should carefully consider its use in their specific experimental design.
Orientations Futures
For the study of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone include the development of new compounds and the investigation of its potential use in various areas of research.
Méthodes De Synthèse
The synthesis of Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone involves several steps. First, 4-propan-2-ylpiperazine is reacted with oxalyl chloride to form oxalyl-4-propan-2-ylpiperazine. This intermediate is then reacted with 2-hydroxymethyl oxolane to form this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and purification to obtain a high yield of the final product.
Applications De Recherche Scientifique
Oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal activity. This compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, it has been studied for its potential use in pain management and addiction treatment.
Propriétés
IUPAC Name |
oxolan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATKLDQRWBKSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)


![N-[3-[1-[(1-phenylpyrazol-4-yl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571378.png)
![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)




![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)
